molecular formula C12H19O3P B1213668 Diethyl 4-methylbenzylphosphonate CAS No. 3762-25-2

Diethyl 4-methylbenzylphosphonate

Cat. No.: B1213668
CAS No.: 3762-25-2
M. Wt: 242.25 g/mol
InChI Key: QKGBKPZAXXBLJE-UHFFFAOYSA-N
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Description

Diethyl 4-Methylbenzylphosphonate is an organic compound belonging to the class of toluenes, which are compounds containing a benzene ring with a methane group. Its molecular formula is C₁₂H₁₉O₃P, and it has a molecular weight of 242.25 g/mol . This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Diethyl 4-Methylbenzylphosphonate has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Mechanism of Action

Target of Action

Diethyl 4-Methylbenzylphosphonate primarily targets Parathion hydrolase , an enzyme found in organisms such as Brevundimonas diminuta and Flavobacterium sp. (strain ATCC 27551) . This enzyme plays a crucial role in the metabolism of organophosphorus compounds.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . .

Biochemical Analysis

Biochemical Properties

Diethyl 4-methylbenzylphosphonate plays a significant role in biochemical reactions, particularly in the hydrolysis of synthetic organophosphate triesters. It interacts with enzymes such as parathion hydrolase, which is found in organisms like Brevundimonas diminuta and Flavobacterium species . The interaction between this compound and parathion hydrolase involves the hydrolysis of the compound, which is a crucial step in the degradation of organophosphate insecticides. This interaction highlights the compound’s potential use in bioremediation and detoxification processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with parathion hydrolase leads to the hydrolysis of organophosphate compounds, which can impact cellular function by reducing the toxicity of these compounds. Additionally, this compound may influence the expression of genes involved in detoxification pathways, further enhancing its role in cellular metabolism and protection against toxic substances .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes such as parathion hydrolase. This enzyme catalyzes the hydrolysis of the compound, leading to the breakdown of organophosphate triesters. The binding of this compound to parathion hydrolase is highly specific, and the enzyme exhibits optimal activity with this synthetic substrate . This specificity suggests that the compound has evolved to interact efficiently with parathion hydrolase, making it a valuable tool for studying enzyme-substrate interactions and enzyme kinetics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation products may also play a role in its overall biochemical activity. Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by enhancing detoxification pathways and reducing the toxicity of organophosphate compounds. At high doses, this compound may exhibit toxic or adverse effects, including potential disruption of cellular function and metabolic processes . It is crucial to determine the optimal dosage range to maximize the compound’s beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of organophosphate compounds. The enzyme parathion hydrolase plays a central role in this process by catalyzing the breakdown of this compound into less toxic metabolites. This enzymatic reaction is essential for the detoxification of organophosphate insecticides and highlights the compound’s role in metabolic flux and the regulation of metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its overall activity and effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-Methylbenzylphosphonate can be synthesized through the reaction of 4-methylbenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of phosphonic acids.

    Substitution: Formation of substituted benzylphosphonates.

    Olefination: Formation of alkenes.

Comparison with Similar Compounds

  • Diethyl benzylphosphonate
  • Diethyl 4-fluorobenzylphosphonate
  • Diethyl 4-(trifluoromethyl)benzylphosphonate

Comparison: Diethyl 4-Methylbenzylphosphonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to Diethyl benzylphosphonate, the methyl group provides additional steric and electronic effects, making it more suitable for specific applications such as the synthesis of stilbenes and antimalarial agents .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGBKPZAXXBLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191056
Record name Diethyl (4-methylbenzyl)phosphonate
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Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3762-25-2
Record name Diethyl P-[(4-methylphenyl)methyl]phosphonate
Source CAS Common Chemistry
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Record name Diethyl 4-methylbenzylphosphonate
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Record name Diethyl 4-Methylbenzylphosphonate
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Record name Diethyl (4-methylbenzyl)phosphonate
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Record name Diethyl (4-methylbenzyl)phosphonate
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Record name DIETHYL 4-METHYLBENZYLPHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The crystal structure shows a distance of 3.4 Å between the phosphoryl oxygen of diethyl 4-methylbenzylphosphonate and the nearest zinc ion. Does this accurately reflect the binding dynamics in solution?

A2: Molecular dynamics (MD) simulations suggest a more dynamic interaction in solution [, ]. When PTE interacts with this compound or substrates like paraoxon and sarin, the phosphoryl oxygen forms a strong coordination with the less buried zinc ion [, ]. These studies highlight how the enzyme's conformation, influenced by the solvent, plays a role in substrate binding.

Q2: The active site of PTE doesn't seem to have strong electrostatic interactions with this compound. What is the implication of this observation?

A3: The lack of strong electrostatic interactions within the active site likely contributes to the broad substrate specificity of PTE []. This suggests that the enzyme can accommodate a range of substrates with varying chemical structures, making it a versatile catalyst for the hydrolysis of organophosphates.

Q3: Beyond structural studies, how else is this compound used in PTE research?

A4: this compound has been instrumental in computational studies aimed at understanding the coordination number of zinc ions within the PTE active site []. By employing molecular dynamics simulations and quantum mechanical calculations, researchers have been able to refine the understanding of the active site’s structure and dynamics, even in the absence of a crystal structure.

  1. Benning, M. M., et al. (1995). Three-dimensional structure of the zinc-containing phosphotriesterase with the bound substrate analog this compound. Biochemistry, 34(4), 13554–13569.
  2. Wong, K. Y., & Gao, J. (2000). Mobility of the active site bound paraoxon and sarin in zinc-phosphotriesterase by molecular dynamics simulation and quantum chemical calculation. Journal of Molecular Structure: THEOCHEM, 528(1-3), 177–187.
  3. Wong, K. Y., & Gao, J. (2000). Mobility of the Active Site bound Paraoxon and Sarin inZinc-Phosphotriesterase by Molecular Dynamics Simulation andQuantum.
  4. Yang, G., et al. (2003). Coordination number of zinc ions in the phosphotriesterase active site by molecular dynamics and quantum mechanics. Journal of Computational Chemistry, 24(3), 368–378.

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